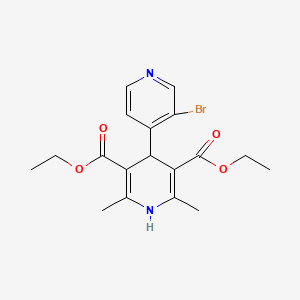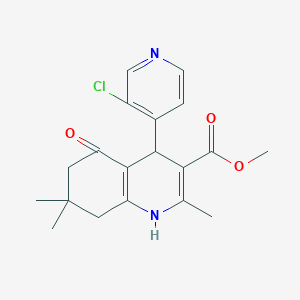
1,3-Bis(2,4,5-trichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C13H6Cl6N2O and a molecular weight of 418.924 g/mol . It is known for its unique structure, which includes two trichlorophenyl groups attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,5-trichlorophenyl)urea can be synthesized through the reaction of 2,4,5-trichloroaniline with phosgene or a phosgene equivalent such as triphosgene . The reaction typically occurs in a solvent like dichloromethane at room temperature, resulting in the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phosgene or its safer substitutes is common in industrial settings to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trichlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chlorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,4,5-trichlorophenyl)urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: This compound has similar structural features but with fewer chlorine atoms.
N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea:
Uniqueness
1,3-Bis(2,4,5-trichlorophenyl)urea is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
99515-13-6 |
|---|---|
Molekularformel |
C13H6Cl6N2O |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
1,3-bis(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-9(18)11(3-7(5)16)20-13(22)21-12-4-8(17)6(15)2-10(12)19/h1-4H,(H2,20,21,22) |
InChI-Schlüssel |
XODVBDMLZLHPRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
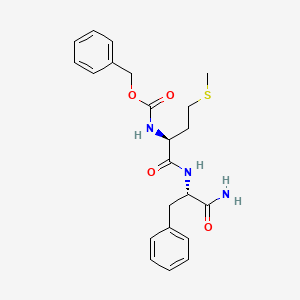
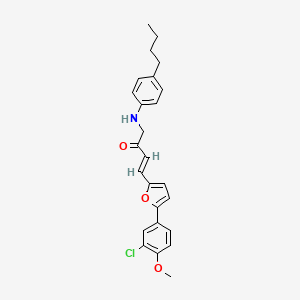
![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
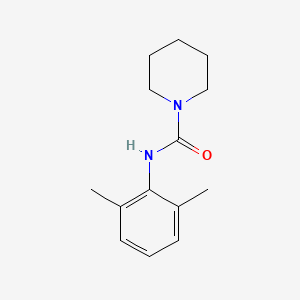


![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
